Deprodonpropionat

Übersicht

Beschreibung

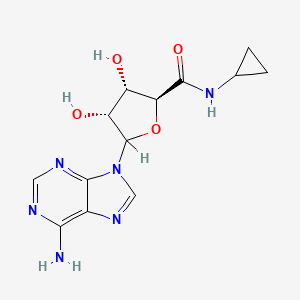

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid . It is also known by other names such as 21-Desoxyprednisolone and 11β,17α-Dihydroxypregna-1,4-diene-3,20-dione . It is made by esterifying prednisolone at the 17-position and deoxidizing at the 21-position with propionic acid .

Molecular Structure Analysis

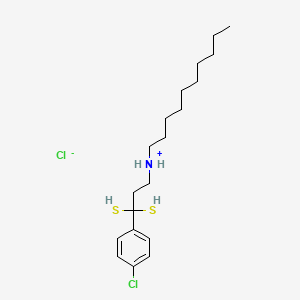

Deprodone propionate has a molecular formula of C24H32O5 . Its IUPAC name is (8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl propanoate . The molecular weight is 400.5 g/mol .

Physical And Chemical Properties Analysis

Deprodone propionate has a molecular weight of 400.5 g/mol and a molecular formula of C24H32O5 .

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Deprodonpropionat

This compound ist ein starkes Kortikosteroid, das in verschiedenen medizinischen Anwendungen eingesetzt wird, insbesondere in der Dermatologie. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen:

Behandlung pathologischer Narben: This compound wird effektiv zur Behandlung und Vorbeugung von pathologischen Narben wie hypertrophen Narben und Keloiden eingesetzt. Es wird topisch angewendet, oft in Form von Tapes oder Pflastern, die als nicht-invasive und einfach zu handhabende Methoden für die Verabreichung von Kortikosteroiden gelten . Die transdermale Applikation von this compound erleichtert den Narbenrückgang und verbessert Symptome wie Pruritus und Schmerzen, die mit Narben einhergehen .

Management von Narben bei Kindern: Bei Kindern haben sich this compound-Pflaster als besonders wirksam erwiesen, da Kinder eine relativ dünnere Haut haben, die eine bessere Aufnahme des Arzneimittels ermöglicht. Dies führt zu verbesserten Ergebnissen bei der Narbenbehandlung und -prävention im Vergleich zu Erwachsenen, die möglicherweise potentere Formulierungen benötigen .

Transdermale Arzneimittelverabreichungssysteme: Kürzlich erfolgte Fortschritte bei transdermalen Arzneimittelverabreichungssystemen haben das Potenzial von this compound hervorgehoben, einen nicht-invasiven und patientenfreundlichen Ansatz zur Narbenbehandlung zu bieten. Diese Systeme zielen darauf ab, die mit intralesionalen Injektionen verbundenen Einschränkungen wie Schmerzen und potenzielle Nebenwirkungen zu überwinden .

Prävention von Keloiden und hypertrophen Narben: Die postoperative Anwendung von this compound-Tapes und -Pflastern hat sich als wirksam erwiesen, um die Entwicklung von Keloiden und hypertrophen Narben nach einer Operation zu verhindern. Diese prophylaktische Anwendung ist besonders vorteilhaft bei Patienten mit einer Prädisposition für solche Narbenbildung .

Vergleichende Wirksamkeit bei Erwachsenen: Während Kinder gut auf Standardbehandlungen mit this compound ansprechen, benötigen Erwachsene mit pathologischen Narben möglicherweise ein stärkeres Pflaster, um ähnliche Effekte zu erzielen. Dies ist auf die dickere Haut bei Erwachsenen zurückzuführen, die die Arzneistoffaufnahme behindern kann .

Klinische Empfehlungen und Forschungsvalidierung: Die Wirksamkeit von this compound, insbesondere in Form des Eclar-Pflasters, wird durch klinische Leitlinien, Forschungsartikel und Expertenempfehlungen unterstützt. Es zeichnet sich als eine potente therapeutische Intervention bei Entzündungen, Narben und Keloiden aus .

Behandlung von nicht ansprechenden erwachsenen Patienten: Für erwachsene Patienten, die nicht auf Standardbehandlungen ansprechen, bietet this compound-Tape eine vielversprechende Alternative. Studien deuten darauf hin, dass ein Wechsel zu this compound-Tape nach einer anfänglichen Periode der Anwendung eines weniger starken Kortikosteroids zu einer verbesserten Narbenreifung führen kann .

Wirkmechanismus

Deprodone propionate is a corticosteroid that has been synthesized by esterification with propionic acid at the 17-position and deoxidation at the 21-position of the prednisolone skeleton .

Target of Action

Deprodone propionate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .

Mode of Action

Deprodone propionate works by attaching itself to the glucocorticoid receptors. This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .

Biochemical Pathways

Deprodone propionate is involved in the neuroactive ligand-receptor interaction pathway . This pathway is crucial for the transmission of signals in the nervous system. By interacting with the glucocorticoid receptor, deprodone propionate can influence the production of various proteins, potentially affecting a wide range of biological processes .

Pharmacokinetics

These typically include absorption, distribution, metabolism, and excretion (ADME) processes that influence the drug’s bioavailability .

Result of Action

Deprodone propionate has been shown to be effective in the treatment and prevention of pathological scars, such as keloids and hypertrophic scars . It induces scar regression and improves scar pruritus and pain . It also has an immunomodulatory effect on T cells, inhibiting T helper 1 (Th1) and Th17 cell immune responses but facilitating the differentiation and activation of Th2 cells .

Action Environment

The action of deprodone propionate can be influenced by environmental factors. For instance, the thickness of the skin can affect the absorption of the drug. Children, who have thinner skin than adults, may respond more effectively to treatment with deprodone propionate . Additionally, the method of administration can also impact the drug’s efficacy. Transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .

Safety and Hazards

When handling Deprodone propionate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Zukünftige Richtungen

Several major advancements in preventing and treating hypertrophic scars and keloids have been made. Deprodone propionate plaster was found to both prevent and treat hypertrophic scars and keloids very effectively . Future high-quality trials are likely to improve the current hypertrophic scar and keloid treatment algorithms further .

Biochemische Analyse

Biochemical Properties

Deprodone propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the deprodone propionate-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses .

Cellular Effects

Deprodone propionate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, deprodone propionate suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .

Molecular Mechanism

At the molecular level, deprodone propionate exerts its effects through several mechanisms. It binds to glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. Deprodone propionate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, it modulates the expression of genes involved in apoptosis, cell proliferation, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deprodone propionate change over time. The compound is relatively stable, but its efficacy can diminish due to degradation. Long-term studies have shown that deprodone propionate maintains its anti-inflammatory effects over extended periods, although repeated applications may lead to reduced efficacy due to receptor downregulation. In vitro and in vivo studies have demonstrated that deprodone propionate can have lasting effects on cellular function, including sustained suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of deprodone propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without significant adverse effects. At high doses, deprodone propionate can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the therapeutic benefits but rather exacerbates adverse effects .

Metabolic Pathways

Deprodone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. Deprodone propionate can influence metabolic flux by altering the levels of various metabolites, including glucose and lipids. It also affects the activity of enzymes involved in gluconeogenesis and lipolysis .

Transport and Distribution

Within cells and tissues, deprodone propionate is transported and distributed through various mechanisms. It binds to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Once inside cells, deprodone propionate can diffuse across cell membranes and accumulate in specific tissues, particularly those with high glucocorticoid receptor expression. Its distribution is influenced by factors such as tissue perfusion and receptor density .

Subcellular Localization

Deprodone propionate’s subcellular localization is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. In the nucleus, this complex binds to DNA at glucocorticoid response elements, influencing gene transcription. The subcellular localization of deprodone propionate is crucial for its activity, as it allows the compound to directly modulate gene expression and cellular responses .

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSFVGQMPYTGJY-GNSLJVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20424-00-4 | |

| Record name | Deprodone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)

![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)